

Spectroscopic Profile of 4-Bromo-2-furaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Bromo-2-furaldehyde**

Cat. No.: **B1334072**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected spectroscopic data for **4-Bromo-2-furaldehyde** (CAS No: 21921-76-6), a halogenated heterocyclic aldehyde of interest in synthetic organic chemistry and drug discovery. Due to the limited availability of published experimental spectra for this specific compound, this document presents a comprehensive set of predicted data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). These predictions are based on established spectroscopic principles and data from analogous compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **4-Bromo-2-furaldehyde**.

Predicted ¹H NMR Data

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~9.60	s	-	H-1 (Aldehyde)
~7.40	s	-	H-5
~7.20	s	-	H-3

Note: The simplicity of the predicted spectrum (singlets for all protons) arises from the expected negligible long-range coupling between the furan ring protons in this substitution pattern.

Predicted ^{13}C NMR Data

Solvent: CDCl_3 Frequency: 100 MHz

Chemical Shift (δ , ppm)	Assignment
~177.0	C-1 (Aldehyde Carbonyl)
~154.0	C-2
~125.0	C-5
~122.0	C-3
~115.0	C-4

Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100	Medium	Aromatic C-H stretch
~2850, ~2750	Medium, weak	Aldehyde C-H stretch (Fermi doublet)
~1680	Strong	C=O stretch (conjugated aldehyde)
~1580, ~1470	Medium-Strong	C=C stretching in furan ring
~1050	Strong	C-O-C stretch in furan ring
~650	Strong	C-Br stretch

Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

m/z	Relative Intensity	Assignment
174/176	High	[M] ⁺ (Molecular ion peak, characteristic bromine isotope pattern)
173/175	High	[M-H] ⁺
145/147	Medium	[M-CHO] ⁺
95	Medium	[M-Br] ⁺
67	Medium	[M-Br-CO] ⁺

Experimental Protocols

The following are detailed methodologies for the key experiments that would be used to acquire the spectroscopic data for **4-Bromo-2-furaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

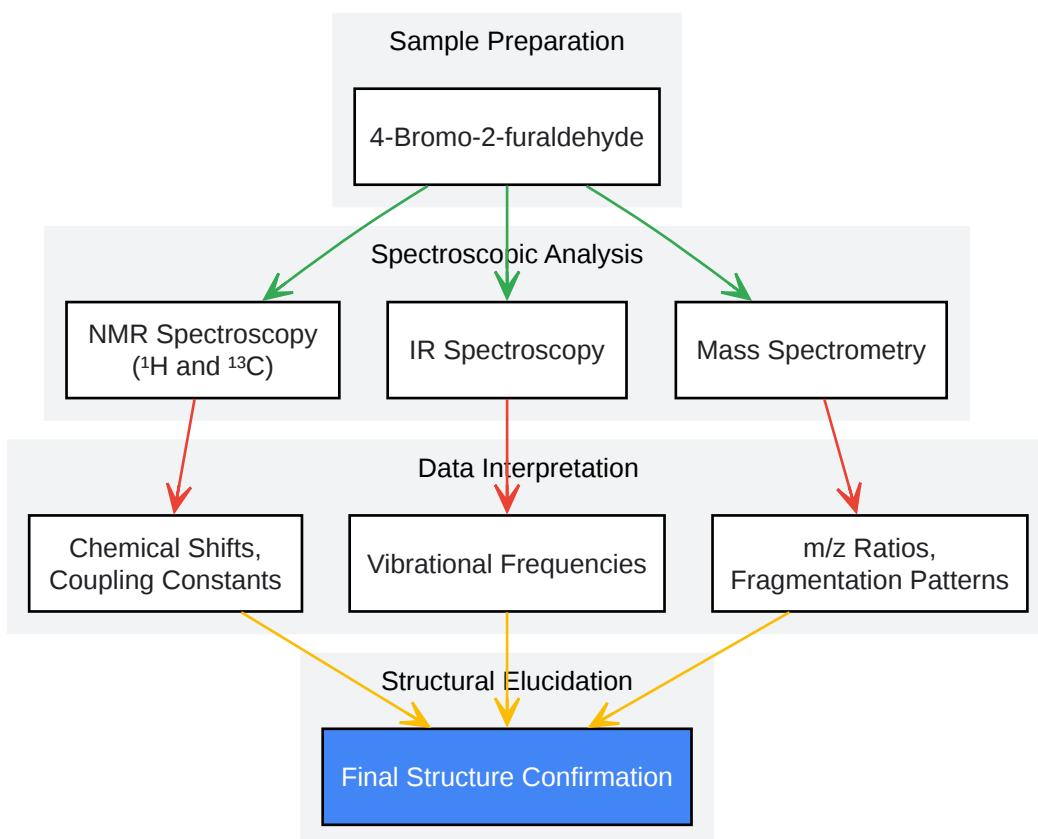
- Sample Preparation: Dissolve approximately 5-10 mg of **4-Bromo-2-furaldehyde** in about 0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[\[1\]](#)
- ^1H NMR Acquisition:
 - Acquire the spectrum at room temperature.
 - Typical parameters include a 30-degree pulse width, an acquisition time of 4-5 seconds, and a relaxation delay of 1-2 seconds.
 - Process the data with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm.
- ^{13}C NMR Acquisition:
 - Acquire the spectrum using proton decoupling.
 - A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .
 - Chemical shifts are referenced to the CDCl_3 solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

As **4-Bromo-2-furaldehyde** is a solid at room temperature, the KBr pellet method is appropriate.[\[2\]](#)

- Sample Preparation:
 - Grind a small amount (1-2 mg) of **4-Bromo-2-furaldehyde** with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[\[2\]](#)
 - Place the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder of an FTIR spectrometer.
 - Acquire the spectrum, typically in the range of 4000-400 cm^{-1} .


Mass Spectrometry (MS)

Electron ionization (EI) is a common method for the analysis of small organic molecules.[3]

- Sample Introduction: Introduce a small amount of the solid sample directly into the ion source of the mass spectrometer via a direct insertion probe.[3]
- Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.[3]
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[4][5]
- Detection: An electron multiplier detects the ions, and the resulting signal is processed to generate a mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a compound like **4-Bromo-2-furaldehyde**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. modgraph.co.uk [modgraph.co.uk]
- 2. jascoinc.com [jascoinc.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. fiveable.me [fiveable.me]

- 5. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 4-Bromo-2-furaldehyde: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1334072#spectroscopic-data-for-4-bromo-2-furaldehyde-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com